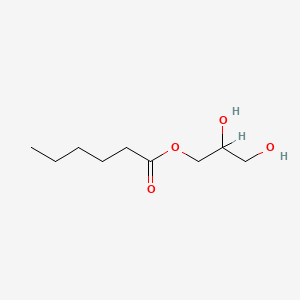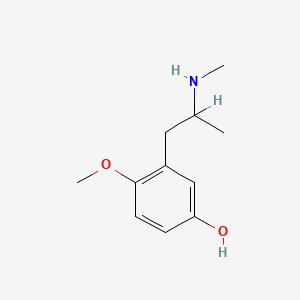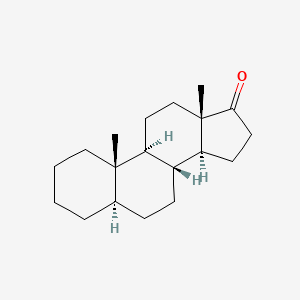
5alpha-Androstan-17-one
Overview
Description
Mechanism of Action
Target of Action
5alpha-Androstan-17-one, also known as Androstanolone or Dihydrotestosterone, is an endogenous steroid hormone and a metabolite of testosterone . It primarily targets androgen receptors (AR), estrogen receptor 1 (ESR1), progesterone receptor (PGR), serpin family A member 6 (SERPINA6), and sex hormone-binding globulin (SHBG) . These targets play crucial roles in the development of the male phenotype during embryogenesis and at puberty .
Mode of Action
As a weak androgen, this compound has a potency approximately 1/7 that of testosterone . It interacts with its targets by binding to the androgen receptors, thereby mediating many of the biological actions of testosterone . It can also be converted back into Dihydrotestosterone (DHT) via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone .
Biochemical Pathways
This compound is involved in the androgenic pathway and the backdoor pathway of DHT synthesis . It can be formed from androstenedione via the action of 5α-reductase and 5β-reductase forming 5α-androstanedione and 5β-androstanedione which are then converted to androsterone and etiocholanolone by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase, respectively .
Result of Action
This compound has been found to have significant effects on masculinization in mammalian fetuses . It is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .
Biochemical Analysis
Biochemical Properties
5alpha-Androstan-17-one is involved in several biochemical reactions. It interacts with enzymes such as 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase. These enzymes are crucial for the conversion of testosterone to dihydrotestosterone and the subsequent metabolism of dihydrotestosterone to this compound . Additionally, this compound can act as a positive allosteric modulator of the GABA-A receptor, influencing neurotransmission .
Cellular Effects
This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of androgen receptors, thereby affecting the transcription of androgen-responsive genes . This modulation can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with androgen receptorsThis interaction regulates the transcription of target genes involved in various physiological processes . Additionally, this compound can be converted back to dihydrotestosterone via 3alpha-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over extended periods . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance muscle mass and reduce body fat by converting into more potent androgens like testosterone . At high doses, this compound can cause adverse effects such as liver dysfunction and cardiovascular issues . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from testosterone and dihydrotestosterone through the action of 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase . Additionally, it can be further metabolized to other androgens or conjugated for excretion. The metabolic flux of this compound can influence the levels of various metabolites and impact overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues where it can exert its biological effects . The distribution of this compound can also be influenced by factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
This compound is localized to specific subcellular compartments where it can interact with its target molecules. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to particular organelles . The subcellular distribution of this compound can affect its activity and function, influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha-Androstan-17-one can be synthesized from natural steroids such as androstanediol via 17beta-hydroxysteroid dehydrogenase or from androstanedione via 3beta-hydroxysteroid dehydrogenase . The synthetic process involves the reduction of the double bond in the steroid nucleus, followed by oxidation at the 17th position to form the ketone group.
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial transformation processes. Specific strains of bacteria or fungi are employed to convert precursor steroids into the desired product through enzymatic reactions. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5alpha-Androstan-17-one can undergo oxidation reactions to form various oxidized derivatives.
Substitution: It can participate in substitution reactions, particularly at the 3 and 17 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products:
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction: 5alpha-androstan-17beta-ol-3-one (dihydrotestosterone).
Substitution: Halogenated derivatives at the 3 and 17 positions.
Scientific Research Applications
Chemistry: 5alpha-Androstan-17-one is used as a reference standard in analytical chemistry for the identification and quantification of steroid hormones in biological samples .
Biology: In biological research, it is used to study the metabolism and function of steroid hormones. It serves as a model compound to investigate the enzymatic pathways involved in steroid biosynthesis and degradation .
Medicine: The compound is studied for its potential therapeutic applications in hormone replacement therapy and the treatment of androgen deficiency disorders .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various steroid-based drugs .
Comparison with Similar Compounds
Uniqueness: 5alpha-Androstan-17-one is unique due to its specific role as a metabolite of testosterone and dihydrotestosterone. Its distinct chemical structure and functional groups allow it to participate in a variety of biochemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYCULVYZDESB-HKQXQEGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315767 | |
| Record name | 5α-Androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
963-74-6 | |
| Record name | 5α-Androstan-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=963-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstan-17-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5.alpha.-Androstan-17-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5α-Androstan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5α-androstan-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


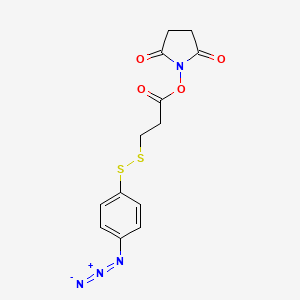
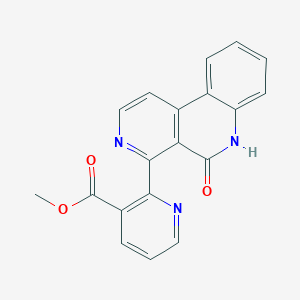
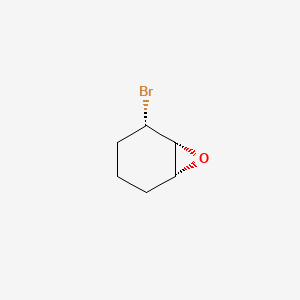


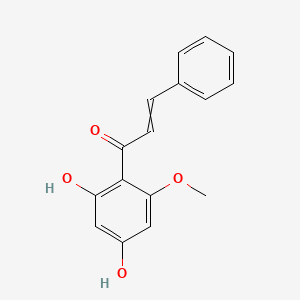
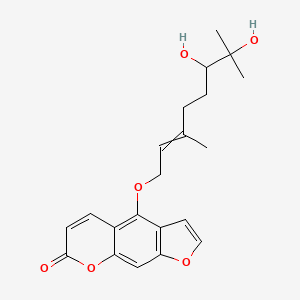
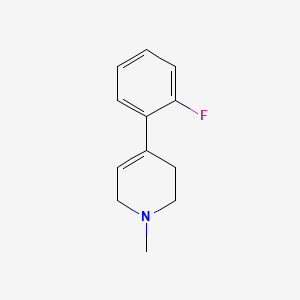
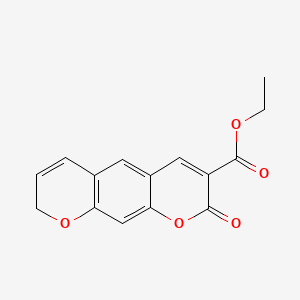
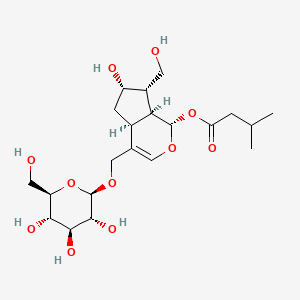
![(S)-TETRAHYDRO-1H-PYRROLO[1,2-C]IMIDAZOLE-1,3(2H)-DIONE](/img/structure/B1197139.png)
